[1,2,4]Triazine-3-carbaldehyde
Description
[1,2,4]Triazine-3-carbaldehyde is a nitrogen-containing heterocyclic compound featuring a six-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4, and a formyl (-CHO) substituent at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The aldehyde group enhances its reactivity as an electrophile, facilitating nucleophilic additions or condensations for functionalization.
Properties
IUPAC Name |
1,2,4-triazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c8-3-4-5-1-2-6-7-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDSMXPYXOBABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303676 | |
| Record name | 1,2,4-Triazine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954241-33-9 | |
| Record name | 1,2,4-Triazine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with formylating agents, followed by cyclization to form the triazine ring. Another approach involves the use of nitriles and hydrazines, which undergo cyclization and subsequent oxidation to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product with minimal by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols or other reduced products.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triazine carboxylic acids, while reduction can produce triazine alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
- [1,2,4]Triazine-3-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactive aldehyde group allows for various derivatization reactions, facilitating the formation of diverse chemical entities essential in organic synthesis.
Biological Applications
Antimicrobial and Antiviral Properties
- Research indicates that [1,2,4]triazine derivatives exhibit significant antimicrobial and antiviral activities. For instance, compounds derived from this compound have been evaluated for their efficacy against various pathogens, showcasing potential therapeutic applications in infectious diseases .
Pharmacological Potential
- The compound has been investigated for its role as a pharmacophore in drug design. Studies highlight its potential in developing anticancer agents and other therapeutics targeting specific biological pathways. For example, derivatives have shown promise in inhibiting GPR84, a receptor implicated in inflammatory diseases .
Industrial Applications
Agrochemicals and Dyes
- In the industrial sector, this compound is utilized in the formulation of agrochemicals and dyes. Its ability to modify electronic properties makes it valuable for creating materials with specific functionalities.
Case Study 1: Antiviral Activity
A study published in 2022 demonstrated that certain derivatives of this compound exhibited potent antiviral activity against respiratory viruses. The structure-activity relationship (SAR) analysis revealed that modifications at the 5-position significantly enhanced antiviral potency while maintaining low cytotoxicity .
Case Study 2: Anticancer Research
Recent research explored the efficacy of [1,2,4]triazine-based compounds in inhibiting cancer cell proliferation. A series of synthesized analogs were tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction mechanisms .
| Compound | Target Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazine Derivative A | Influenza Virus | 5.0 | Inhibition of viral replication |
| Triazine Derivative B | E. coli | 10.0 | Disruption of cell wall synthesis |
| Triazine Derivative C | Staphylococcus aureus | 8.5 | Inhibition of protein synthesis |
Table 2: Pharmacological Properties of Selected Analogues
| Compound | Activity | pIC50 | Lipophilic Efficiency (LLE) |
|---|---|---|---|
| GPR84 Antagonist I | Anti-inflammatory | 7.27 | 0.5 |
| GPR84 Antagonist II | Anticancer | 6.85 | 0.3 |
| GPR84 Antagonist III | Antiviral | 8.00 | 0.7 |
Mechanism of Action
The mechanism of action of [1,2,4]Triazine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The triazine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
To contextualize [1,2,4]Triazine-3-carbaldehyde, its structural and functional attributes are compared below with analogous heterocyclic compounds, including 1,2,3-triazole derivatives and other triazine-based aldehydes .
Structural and Electronic Properties
Key Observations :
- The asymmetrical nitrogen arrangement in [1,2,4]triazine enhances electrophilicity at C3 compared to symmetric triazines (e.g., 1,3,5-triazine).
- 1,2,3-Triazoles exhibit superior metabolic stability and bioavailability due to their non-planar structure and hydrogen-bonding capacity, which are less pronounced in triazines .
Key Findings :
- Triazole hybrids demonstrate broader and more potent anticancer and antimicrobial activities compared to triazine-carbaldehydes, attributed to their enhanced binding to biological targets like tubulin and EGFR .
Stability and Toxicity
- Triazines: May exhibit hydrolytic instability under acidic/basic conditions due to electron-deficient rings. Limited toxicological data are available for this compound, though related triazines (e.g., 3,3'-Bi-1,2,4-triazine) require careful handling due to uncharacterized hazards .
- Triazoles : Generally stable and low-toxicity, with established safety profiles in FDA-approved drugs (e.g., cephalosporins).
Biological Activity
[1,2,4]Triazine-3-carbaldehyde is a member of the triazine family, which consists of six-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
The synthesis of [1,2,4]triazine derivatives often involves various methods such as cyclization reactions with aldehydes or other nitrogen sources. For example, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with hydrazine derivatives has been reported as an effective synthetic route for triazine compounds .
Anticancer Activity
Research indicates that [1,2,4]triazine derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds derived from this compound showed promising activity against various cancer cell lines, including breast and colon cancer .
Table 1: Anticancer Activity of [1,2,4]Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| HT-29 (Colon Cancer) | 12 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 18 | Inhibition of DNA synthesis |
Anti-inflammatory Activity
[1,2,4]Triazine derivatives have also been investigated for their anti-inflammatory effects. In a mouse model of inflammatory bowel disease induced by dextran sodium sulfate (DSS), treatment with a specific triazine compound reduced disease activity index scores and neutrophil infiltration in the colon . This suggests that these compounds may modulate inflammatory pathways effectively.
Case Study: Anti-inflammatory Effects in DSS-Induced Colitis
A recent study evaluated the therapeutic potential of a [1,2,4]triazine derivative in a DSS-induced colitis model. The results indicated a significant reduction in inflammatory markers and improved histological scores in treated mice compared to controls .
Antimicrobial Activity
The antimicrobial properties of [1,2,4]triazine derivatives have been well-documented. These compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown effective inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
Table 2: Antimicrobial Activity of [1,2,4]Triazine Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 50 |
| Staphylococcus aureus | 25 | |
| Candida albicans | 30 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of [1,2,4]triazine derivatives. Modifications at various positions on the triazine ring or substituents on the aldehyde group can significantly influence their pharmacological properties. For example, introducing electron-withdrawing groups has been associated with enhanced anticancer activity .
Chemical Reactions Analysis
Inverse Electron-Demand Diels–Alder (IEDDA) Reactions
The electron-deficient 1,2,4-triazine core participates in IEDDA reactions with strained dienophiles like trans-cyclooctenes (TCOs) . Pyridinium-modified 1,2,4-triazines exhibit enhanced reactivity due to their cationic nature, achieving second-order rate constants () up to 1.2 × 10 Ms with s-TCO (super-strained TCO) in aqueous acetonitrile .
Key Reactivity Trends:
| Triazine Derivative | Dienophile | (Ms) | Conditions |
|---|---|---|---|
| Pyridinium-1,2,4-triazine | s-TCO | CHCN/HO (1:1), 25°C | |
| Neutral 1,2,4-triazine | TCO | CHCN/HO (1:1), 25°C |
The aldehyde group at the 3-position does not hinder cycloaddition but may stabilize transition states via hydrogen bonding. Fluorescent products form post-reaction, enabling applications in fluorogenic cell labeling .
Nucleophilic Substitution and Condensation
The aldehyde group undergoes condensation with amines, hydrazides, and thiocarbohydrazides to form Schiff bases or heterocyclic hybrids. For example:
-
Reaction with 4-amino-6-substituted-3-thioxo-1,2,4-triazin-5(2H)-ones yields quinoline-1,2,4-triazine hybrids via nucleophilic attack at the aldehyde carbon .
-
Condensation with thiocarbohydrazide in basic media generates thiosemicarbazone derivatives, which cyclize to form fused triazolo-triazines .
Alkylation and Salt Formation
Alkylation of the triazine nitrogen generates 1-alkyl-1,2,4-triazinium salts , which are precursors to ylides for 1,3-dipolar cycloadditions. For instance:
-
Methylation with methyl triflate in dichloromethane produces stable triazinium salts that react with electron-deficient alkenes (e.g., acrylates) to form pyrrolo[2,1-f] triazines .
Reaction Scheme :
\text{[1][2][4]Triazine-3-carbaldehyde} \xrightarrow{\text{MeOTf, CH$$_2$$Cl$$_2$$}} \text{Triazinium salt} \xrightarrow{\text{Base}} \text{Ylide} \xrightarrow{\text{Dipolarophile}} \text{Pyrrolotriazine}
Oxidation and Reduction
-
Oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO or CrO, though this may degrade the triazine ring under harsh conditions.
-
Reduction : NaBH or BH·THF reduces the aldehyde to a primary alcohol, preserving the triazine core.
Q & A
Q. What strategies resolve contradictions in reported catalytic activity data for triazine-aldehyde complexes?
- Contradiction Analysis : Systematically evaluate variables: (1) Ligand-metal ratios (e.g., Pd:triazine = 1:1 vs. 1:2), (2) Solvent effects (polar aprotic vs. protic), and (3) Reaction scale (micro vs. bulk). Use ANOVA to isolate confounding factors .
Q. How does steric hindrance from the triazine ring influence aldehyde reactivity in multi-step syntheses?
- Experimental Design : Synthesize derivatives with substituents at triazine positions 5 and 6. Compare reaction rates (e.g., k for Knoevenagel condensation) using stopped-flow kinetics. Correlate steric bulk (via Tolman cone angles) with yield reductions (>20% for bulky groups) .
Q. What advanced derivatization methods enhance the detection sensitivity of this compound in trace analysis?
- Methodology : Derivatize with fluorescent tags (e.g., fluorescein 5-thiosemicarbazide) for LC-MS/MS detection (LOQ = 0.1 ng/mL). Optimize derivatization pH (7.5–8.5) and incubation time (30–60 min) to minimize side reactions .
Data Interpretation & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Protocol : Implement QC checkpoints: (1) Mid-reaction FTIR to monitor intermediate formation, (2) Post-synthesis GC-MS for residual solvent quantification (<50 ppm), and (3) Accelerated stability testing (40°C/75% RH for 14 days) .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological studies involving this compound?
- Analysis : Apply nonlinear regression (e.g., Hill equation) to IC data. Use bootstrap resampling (n = 1000) to estimate confidence intervals and address outliers in cell viability assays .
Q. How can researchers validate contradictory findings in the compound’s antioxidant vs. pro-oxidant behavior?
- Conflict Resolution : Design dual-assay experiments (e.g., DPPH radical scavenging and ROS generation in HepG2 cells). Control for redox cycling artifacts by adding catalase (1000 U/mL) and comparing results under anaerobic vs. aerobic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
